N-Butyl-o-toluenesulphonamide
Overview
Description
N-Butyl-o-toluenesulphonamide: is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, specifically at the ortho position relative to the toluene substituent. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butyl-o-toluenesulphonamide can be synthesized through the reaction of o-toluenesulfonyl chloride with n-butylamine. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N-Butyl-o-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst to produce the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with nickel or rhodium catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Butyl-o-toluenesulphonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
N-Butyl-benzenesulfonamide: Similar in structure but lacks the methyl group on the benzene ring.
N-Butyl-p-toluenesulphonamide: Similar but with the sulfonamide group attached at the para position.
N-Butyl-m-toluenesulphonamide: Similar but with the sulfonamide group attached at the meta position.
Uniqueness: N-Butyl-o-toluenesulphonamide is unique due to its specific ortho substitution, which influences its chemical reactivity and interaction with biological molecules. This positional isomerism can lead to differences in physical properties and biological activity compared to its para and meta counterparts .
Properties
IUPAC Name |
N-butyl-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHYNHDKSANFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC=C1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991827 | |
Record name | N-Butyl-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71436-88-9 | |
Record name | N-Butyl-2-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71436-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-o-toluenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071436889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butyl-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyl-o-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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